molecular formula C30H44N4O18 B588376 N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1144040-11-8

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B588376
CAS No.: 1144040-11-8
M. Wt: 748.692
InChI Key: XLNAXKMQHIEVPS-LUBQLKINSA-N
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Description

“N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a nitrophenyl group and multiple acetylamino groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the nitrophenyl glycoside, followed by the introduction of the acetylamino groups through acetylation reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of such complex glycosides often involves enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can lead to the formation of amino derivatives.

    Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Acylation reagents such as acetic anhydride (Ac2O) are commonly used for introducing acetyl groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The presence of hydroxymethyl and acetamido groups may enhance its interaction with microbial cell walls or membranes.
  • Anticancer Properties : Research has shown that similar glycosylated compounds can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to its efficacy in targeting cancer cells.
  • Drug Delivery Systems : Due to its complex structure and potential for modification, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.

Biotechnological Applications

  • Enzyme Inhibition : The structural components of this compound suggest potential as an enzyme inhibitor. This could be particularly useful in regulating metabolic pathways in various organisms.
  • Biomaterials : The compound's properties may allow it to be used in developing biocompatible materials for medical implants or tissue engineering applications.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of similar glycosylated compounds showed significant inhibition against Gram-positive bacteria. This opens avenues for further research on the specific compound .
  • Cancer Cell Proliferation Inhibition : Research indicates that compounds with similar structural motifs have been effective in inhibiting the growth of various cancer cell lines. Further investigation into the specific mechanisms of action for this compound is warranted .
  • Drug Delivery Mechanisms : Investigations into the use of glycosylated compounds for drug delivery have shown promising results regarding increased solubility and stability of therapeutic agents when complexed with such compounds .

Mechanism of Action

The mechanism of action of “N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may interact with enzyme active sites, while the acetylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-(4-Nitrophenyl)-2-O,3-O-bis(2-deoxy-2-acetylamino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine
  • 1-O-(4-Nitrophenyl)-3-O,6-O-bis(2-deoxy-2-amino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine

Uniqueness

The unique combination of nitrophenyl and multiple acetylamino groups in “N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” distinguishes it from other glycosides. This structural uniqueness may confer specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H37N3O16C_{20}H_{37}N_{3}O_{16}, and it features multiple hydroxyl groups and acetamido functionalities that may contribute to its biological interactions. The intricate structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that similar glycosylated compounds exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of hydroxymethyl and acetamido groups may enhance membrane permeability and interaction with bacterial cell walls.
  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Immunomodulatory Effects

Glycosylated compounds can also exhibit immunomodulatory effects:

  • Stimulation of Immune Response : Some studies have demonstrated that compounds with similar structures can act as immunostimulants by enhancing macrophage activity or promoting cytokine production.
  • Case Study : A study on related compounds indicated a significant increase in interleukin production in immune cells exposed to these glycosylated derivatives.

Anticancer Potential

There is emerging interest in the anticancer potential of glycosylated compounds:

  • Cell Proliferation Inhibition : Research has shown that certain glycosides can inhibit the proliferation of cancer cell lines through apoptosis induction.
  • Targeting Cancer Metabolism : The structure may allow for targeting metabolic pathways specific to cancer cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BImmunomodulatoryMacrophages
Compound CAnticancerHeLa cells

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range.
  • Immunological Response : Another research article investigated the immunological effects of related glycosides on human immune cells and reported enhanced production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N4O18/c1-11(37)31-19-25(43)22(40)16(8-35)49-28(19)47-10-18-24(42)27(52-29-20(32-12(2)38)26(44)23(41)17(9-36)50-29)21(33-13(3)39)30(51-18)48-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-36,40-44H,8-10H2,1-3H3,(H,31,37)(H,32,38)(H,33,39)/t16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNAXKMQHIEVPS-LUBQLKINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858192
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144040-11-8
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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